molecular formula C16H16BrFN2O4 B14804543 1-(Benzyloxy)-3-((2-bromo-5-fluoro-4-nitrophenyl)amino)propan-2-ol

1-(Benzyloxy)-3-((2-bromo-5-fluoro-4-nitrophenyl)amino)propan-2-ol

Cat. No.: B14804543
M. Wt: 399.21 g/mol
InChI Key: LJAHPSMJKVOOLY-UHFFFAOYSA-N
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Description

2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- is a complex organic compound with a unique structure that includes a bromine, fluorine, and nitro group attached to a phenyl ring, as well as a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the bromination and fluorination of a nitrophenyl compound, followed by the introduction of the amino group. The final step involves the attachment of the phenylmethoxy group to the propanol backbone under controlled reaction conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted phenylpropanols and nitrophenyl derivatives. Examples are:

  • 2-Propanol, 1-[(2-chloro-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-
  • 2-Propanol, 1-[(2-bromo-5-chloro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-

Uniqueness

The uniqueness of 2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16BrFN2O4

Molecular Weight

399.21 g/mol

IUPAC Name

1-(2-bromo-5-fluoro-4-nitroanilino)-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C16H16BrFN2O4/c17-13-6-16(20(22)23)14(18)7-15(13)19-8-12(21)10-24-9-11-4-2-1-3-5-11/h1-7,12,19,21H,8-10H2

InChI Key

LJAHPSMJKVOOLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CNC2=CC(=C(C=C2Br)[N+](=O)[O-])F)O

Origin of Product

United States

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